
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Benzene Derivatives: The process begins with the preparation of 4-fluorophenyl derivatives.
Triazole Formation: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological assays to study enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific structure and properties. Similar compounds include:
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
These compounds differ in the nature of the substituent on the phenyl ring, which can affect their reactivity and applications.
Biological Activity
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 214541-35-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₉H₆FN₃O₂
- Molecular Weight : 207.16 g/mol
- IUPAC Name : this compound
Cytotoxicity and Anticancer Potential
The cytotoxic effects of triazole derivatives have been explored in various cancer cell lines. For example, compounds with similar triazole frameworks have shown promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation. The presence of electron-withdrawing groups like fluorine is often correlated with enhanced biological activity .
Compound | Cell Line Tested | IC50 Value (µg/mL) | Reference |
---|---|---|---|
Triazole Derivative A | HT29 | <10 | |
Triazole Derivative B | Jurkat | <20 | |
This compound | TBD | TBD | TBD |
The mechanism by which triazoles exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. Studies have suggested that the triazole ring can participate in hydrogen bonding and π-stacking interactions with biomolecules . This is crucial for their role as enzyme inhibitors or modulators in various biochemical pathways.
Case Studies
Several case studies highlight the biological activity of compounds within the triazole family:
- Antimicrobial Efficacy : A study demonstrated that a closely related compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural analysis suggested that functional groups on the triazole scaffold play a critical role in enhancing activity .
- Anticancer Activity : In vitro studies on triazole derivatives indicated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The presence of specific substituents was found to enhance cytotoxicity against various cancer cell lines .
Properties
IUPAC Name |
1-(4-fluorophenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCIZOONJWEKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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